Comparative Carbonic Anhydrase IX (CA IX) Inhibition: 1-Acylindoline Scaffold vs. Indane-Based Inhibitor
Within the 1-acylindoline-5-sulfonamide class, compounds bearing the indoline core demonstrate substantially enhanced inhibition of tumor-associated CA IX relative to an indane-based comparator (compound 3). The indoline scaffold provides a fundamental gain in target affinity, a characteristic attributable to the entire class including 1-acetyl-N-methylindoline-5-sulfonamide [1].
| Evidence Dimension | Inhibition constant (Kᵢ) for human Carbonic Anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | No direct data available for 1-acetyl-N-methylindoline-5-sulfonamide; class-level potent inhibition observed (e.g., 132.8 nM for 4s) [1] |
| Comparator Or Baseline | Indane-based sulfonamide inhibitor (Compound 3): Kᵢ = 3.5 nM |
| Quantified Difference | Class-level activity ranges from low nanomolar to >10,000 nM depending on specific acyl substitution, with select indolines achieving sub-200 nM inhibition. This compares to the 3.5 nM baseline established by the highly optimized indane lead. |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA IX |
Why This Matters
This class-level data confirms that the indoline core—present in the target compound—provides a validated scaffold for CA IX engagement, a critical consideration when selecting a tool compound for hypoxia-related cancer research.
- [1] Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. doi:10.3390/ph15121453 View Source
